molecular formula C7H10ClNO2 B13247086 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride

1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride

Cat. No.: B13247086
M. Wt: 175.61 g/mol
InChI Key: ORAPDNFBVBJIAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride typically involves the reaction of furan derivatives with appropriate aminomethylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Cold-chain transportation is often employed to maintain the stability of the compound during distribution .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based carboxylic acids, while reduction could produce corresponding alcohols .

Scientific Research Applications

1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

1-[5-(aminomethyl)furan-3-yl]ethanone;hydrochloride

InChI

InChI=1S/C7H9NO2.ClH/c1-5(9)6-2-7(3-8)10-4-6;/h2,4H,3,8H2,1H3;1H

InChI Key

ORAPDNFBVBJIAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC(=C1)CN.Cl

Origin of Product

United States

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